molecular formula C7H14S B6149619 2-cyclopentylethane-1-thiol CAS No. 1522273-17-1

2-cyclopentylethane-1-thiol

Cat. No.: B6149619
CAS No.: 1522273-17-1
M. Wt: 130.3
InChI Key:
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Description

2-Cyclopentylethane-1-thiol is an organic compound characterized by a cyclopentane ring attached to an ethane chain, which in turn is bonded to a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethyl bromide with sodium hydrosulfide. This reaction typically occurs in an aqueous or alcoholic medium under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alkyl halides, thiourea.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers (sulfides).

Scientific Research Applications

2-Cyclopentylethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentylethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The thiol group can also interact with metal ions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    Cyclopentylmethanethiol: Similar structure but with a methylene group instead of an ethane chain.

    Cyclopentylmethyl sulfide: Contains a sulfur atom bonded to a cyclopentylmethyl group.

Uniqueness: 2-Cyclopentylethane-1-thiol is unique due to its ethane chain, which provides additional flexibility and reactivity compared to similar compounds. This structural feature allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

1522273-17-1

Molecular Formula

C7H14S

Molecular Weight

130.3

Purity

95

Origin of Product

United States

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